(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

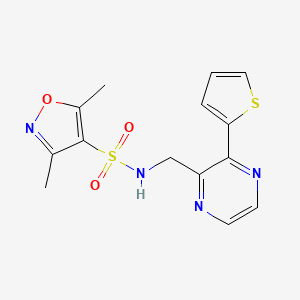

“(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C7H5BrClFO2S . It has a molecular weight of 287.53 .

Molecular Structure Analysis

The molecular structure of “(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride” consists of a benzene ring substituted with bromo, fluoro, and methanesulfonyl chloride groups .Chemical Reactions Analysis

Methanesulfonyl chloride, a related compound, is highly reactive and is an electrophile, functioning as a source of the “CH3SO2+” synthon . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Scientific Research Applications

1. Use in Pd-Catalyzed Cross-Coupling

(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride has been utilized in a Pd-catalyzed cross-coupling process. This method, which involves methanesulfonamide and aryl bromides and chlorides, helps avoid genotoxic impurities that may arise in certain reactions (Rosen, Ruble, Beauchamp, & Navarro, 2011).

2. In Nucleophilic Fluoromethylation

This compound has been used in the nucleophilic fluoromethylation of alkyl and benzyl halides. It serves as a versatile reagent in this process, facilitating the synthesis of various fluorinated organic compounds (Prakash et al., 2009).

3. Friedel–Crafts-Type Alkylation

It's also used in Friedel–Crafts-type alkylation through α-fluorocarbocations with activated aromatic compounds. This application is instrumental in synthesizing thioesters, benzophenones, and naturally occurring xanthone derivatives (Kuhakarn et al., 2011).

4. In Hydrolysis Reactions

The hydrolysis of similar compounds like (trimethylsilyl)methanesulfonyl chloride has been studied to understand the mechanisms involved in reactions with water and other nucleophiles (King & Lam, 1993).

5. In Fluoromethylation of Aldehydes

This compound plays a role in the fluoromethylation of aldehydes, demonstrating its utility in nucleophilic diand monofluoromethylations, which are significant in organic synthesis and the development of fluorinated organics (Shen et al., 2011).

Safety and Hazards

“(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride” is classified as dangerous . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, (3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride may act as an electrophile . The reaction involves the palladium-catalyzed coupling of an organoboron compound (the nucleophile) with an electrophile, such as a halide or triflate .

Biochemical Pathways

In general, compounds like this are used to synthesize more complex molecules, potentially affecting a wide range of biochemical pathways depending on the final product .

Result of Action

The molecular and cellular effects of (3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride depend on the context of its use. In organic synthesis, it can help form carbon-carbon bonds, enabling the creation of complex organic molecules .

Action Environment

The action, efficacy, and stability of (3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals .

properties

IUPAC Name |

(3-bromo-2-fluorophenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO2S/c8-6-3-1-2-5(7(6)10)4-13(9,11)12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWJXCAOSSDVSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-2-fluoro-phenyl)methanesulfonyl chloride | |

CAS RN |

1520844-37-4 |

Source

|

| Record name | (3-bromo-2-fluorophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[3-(dimethylamino)propyl]amino}-9-(4-methylphenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2454247.png)

![2-[amino(phenyl)methyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2454248.png)

![N-(2,4-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2454252.png)

![4-[6-(2-methoxyphenoxy)pyridazin-3-yl]-N-(2-phenylethyl)benzamide](/img/structure/B2454258.png)

![6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2454264.png)

![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2454265.png)

![N-(2-furylmethyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2454266.png)

![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one](/img/structure/B2454267.png)